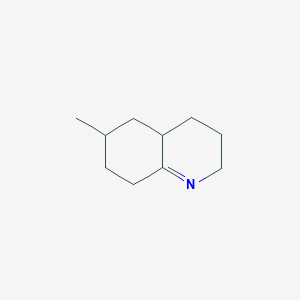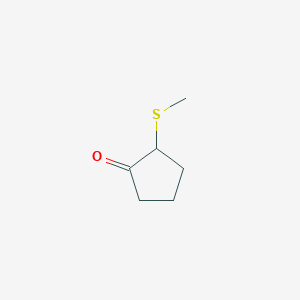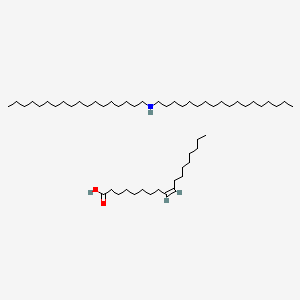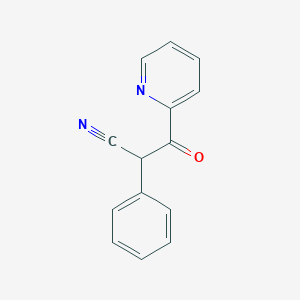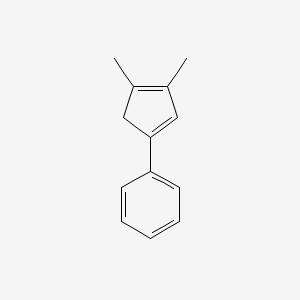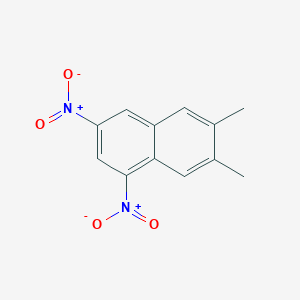
6,7-Dimethyl-1,3-dinitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-1,3-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two methyl groups and two nitro groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1,3-dinitronaphthalene typically involves the nitration of 6,7-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of catalysts such as nickel acetate can enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethyl-1,3-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 6,7-Dimethyl-1,3-diaminonaphthalene.
Substitution: 6,7-Dimethyl-1,3-dihalonaphthalene.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-1,3-dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-1,3-dinitronaphthalene involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
- 1,3-Dinitronaphthalene
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
Comparison: 6,7-Dimethyl-1,3-dinitronaphthalene is unique due to the presence of methyl groups, which can influence its reactivity and physical properties. Compared to other dinitronaphthalene isomers, the methyl groups can enhance the compound’s solubility in organic solvents and alter its electronic properties, making it more suitable for specific applications .
Propiedades
Número CAS |
50558-75-3 |
|---|---|
Fórmula molecular |
C12H10N2O4 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
6,7-dimethyl-1,3-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-3-9-5-10(13(15)16)6-12(14(17)18)11(9)4-8(7)2/h3-6H,1-2H3 |
Clave InChI |
QYTDQQGTHVTQIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2C=C1C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


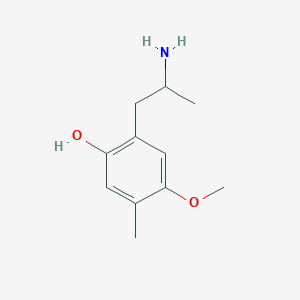
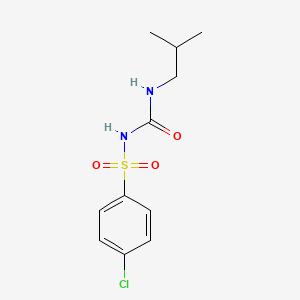

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
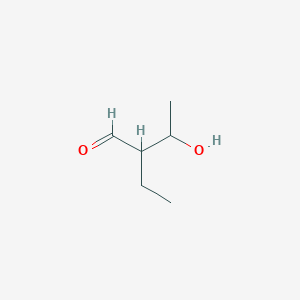

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
